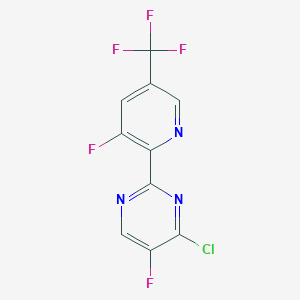

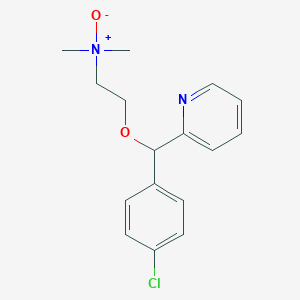

4-Chloro-5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine

Overview

Description

4-Chloro-5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine, commonly referred to as C5F2P2, is a pyrimidine derivative that has been gaining attention as a promising new synthetic reagent for a variety of scientific research applications. This compound is a member of the pyrimidine family, which are nitrogen-containing heterocyclic compounds that are important for a variety of biological processes. C5F2P2 has been found to have a wide range of biological and biochemical effects, including the ability to modulate enzyme activity, act as an anti-inflammatory, and inhibit cancer cell proliferation. Additionally, C5F2P2 has been found to be useful for a variety of laboratory experiments, such as the synthesis of organic molecules and the study of enzyme kinetics.

Scientific Research Applications

Pharmacophore Design in Kinase Inhibition

Fluorinated pyrimidines, due to their structural similarity to nucleotides, have been extensively studied for their role as kinase inhibitors, particularly in targeting p38 MAP kinase, which is crucial in inflammatory processes. The substitution of pyridine with pyrimidine has shown improvements in inhibitory activity and selectivity, demonstrating the compound's potential in designing more effective kinase inhibitors (Scior et al., 2011).

Anticancer Applications

Fluorinated pyrimidines are pivotal in cancer treatment, with compounds like 5-Fluorouracil (5-FU) being central to chemotherapy regimens for various cancers. These compounds interfere with DNA synthesis and function, showcasing their vital role in anticancer strategies. The development and synthesis of fluorinated pyrimidines, including their incorporation into RNA and DNA for studies, highlight their significance in understanding and treating cancer (Gmeiner, 2020).

Optical Sensors and Material Science

Pyrimidine derivatives are notable for their use in synthesizing optical sensors due to their ability to form coordination and hydrogen bonds. This makes them suitable for creating exquisite sensing materials, further emphasizing the versatility of fluorinated pyrimidines in beyond-medicinal applications, such as material science and environmental monitoring (Jindal & Kaur, 2021).

Antiviral Research

Research on the mechanistic consequences of fluorine substitution on cytidine nucleotide analogues has provided insights into the antiviral potency of fluorinated nucleosides. These studies elucidate how minor modifications can significantly affect the efficacy and toxicity of antiviral drugs, showcasing the critical role of fluorinated pyrimidines in developing new therapeutic agents against viruses like HIV-1 (Ray et al., 2003).

Environmental and Safety Considerations

The study of novel fluorinated alternatives to persistent organic pollutants (POPs) includes examining fluorinated pyrimidines for their environmental fate and effects. Understanding the distribution, toxicity, and persistence of these compounds is essential for assessing their environmental impact and safety, highlighting the broader implications of fluorinated pyrimidines beyond their pharmaceutical applications (Wang et al., 2019).

properties

IUPAC Name |

4-chloro-5-fluoro-2-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3ClF5N3/c11-8-6(13)3-18-9(19-8)7-5(12)1-4(2-17-7)10(14,15)16/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJNUTWSIEAPQEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)C2=NC=C(C(=N2)Cl)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H3ClF5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Oxan-4-yl[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B1436215.png)

![ethyl 3-fluoro-1-oxo-hexahydro-1H-pyrrolo[1,2-c][1,3]oxazine-3-carboxylate](/img/structure/B1436216.png)

![1-Oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride](/img/structure/B1436222.png)

![3,8-Diazatricyclo[7.3.1.0^{2,7}]trideca-2(7),3,5-trien-9-ol](/img/structure/B1436231.png)

![(3-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol](/img/structure/B1436232.png)

![Methyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)sulfonyl)acetate](/img/structure/B1436233.png)